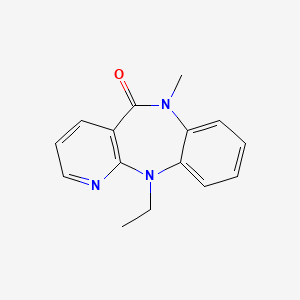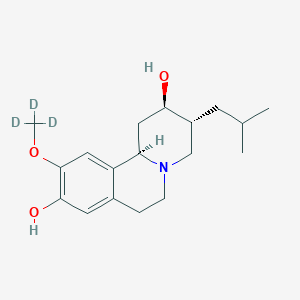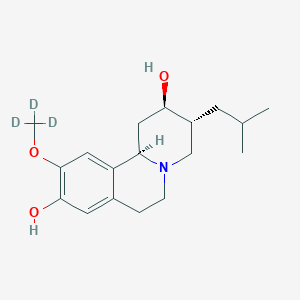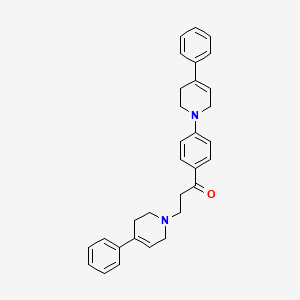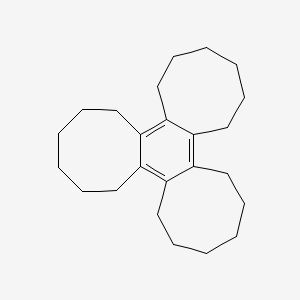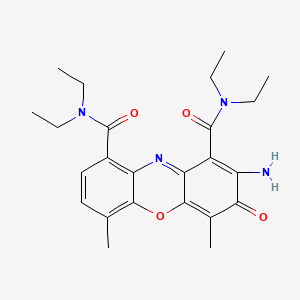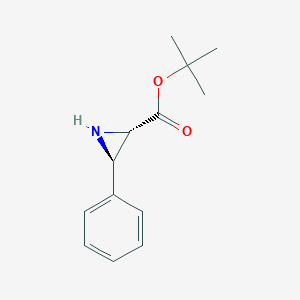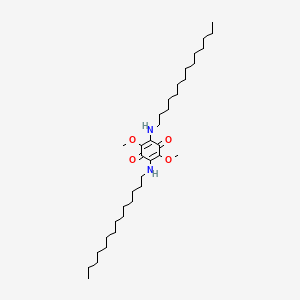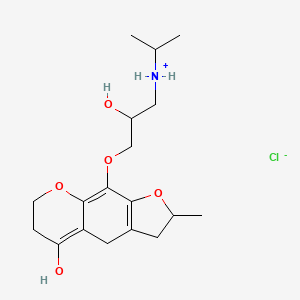
Chloro-(2-hydroxycyclohexyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 134955: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological research and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 134955 involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but typically involves the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications.
Industrial Production Methods: Industrial production of NSC 134955 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 134955 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: NSC 134955 is used as a reagent in organic synthesis, helping to form complex molecules through various chemical reactions.
Biology: In biological research, NSC 134955 is studied for its potential effects on cellular processes and its ability to interact with specific biological targets.
Medicine: NSC 134955 has potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its ability to modulate specific biological pathways makes it a candidate for further research in pharmacology.
Industry: In industrial applications, NSC 134955 may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Wirkmechanismus
The mechanism of action of NSC 134955 involves its interaction with specific molecular targets within cells. This interaction can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which NSC 134955 is used.
Vergleich Mit ähnlichen Verbindungen
NSC 134754: Another compound with similar structural features and biological activity.
NSC 134756: Known for its role in inhibiting specific biological pathways.
Uniqueness: NSC 134955 is unique due to its specific chemical structure, which allows it to interact with particular molecular targets in a way that similar compounds may not. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
29682-55-1 |
|---|---|
Molekularformel |
C6H11ClHgO |
Molekulargewicht |
335.19 g/mol |
IUPAC-Name |
chloro-(2-hydroxycyclohexyl)mercury |
InChI |
InChI=1S/C6H11O.ClH.Hg/c7-6-4-2-1-3-5-6;;/h4,6-7H,1-3,5H2;1H;/q;;+1/p-1 |
InChI-Schlüssel |
MCFOHRBOYMRMOO-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(C(C1)O)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


